tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
Overview
Description
“[2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid tert-butyl ester” is a chemical compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves various methods. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins can tolerate various substitution patterns and a number of functional groups . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to give tetrahydrofuran and tetrahydropyran derivatives .Chemical Reactions Analysis
The chemical reactions involving tetrahydropyran derivatives are diverse. For example, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins can tolerate various substitution patterns and a number of functional groups . Another reaction involves the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing five- and six-membered cyclic ethers .Scientific Research Applications
Synthesis and Chemical Transformations
- Diastereoselective Intramolecular α-Amidoalkylation Reactions: This compound is used in the synthesis of amines and succinimides, demonstrating its utility in complex chemical transformations (E. Garcia, S. Arrasate, E. Lete, N. Sotomayor, 2006).
- Preparation of Tetrahydropyran Derivatives: It plays a role in the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring, highlighting its versatility in organic synthesis (Y. Hanzawa, K. Hashimoto, Y. Kasashima, Y. Takahashi, T. Mino, M. Sakamoto, T. Fujita, 2012).
- Synthetic and Crystallographic Studies: The compound has been characterized through techniques like FT-NMR, FT-IR spectroscopy, and X-ray diffraction, underscoring its importance in structural chemistry (R. Kant, Vishal Singh, A. Agarwal, 2015).
Applications in Chiral Synthesis and Kinetic Resolution
- Chiral Synthesis of δ-Lactones: It is involved in the enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters, indicating its use in producing chiral compounds for pharmaceutical applications (O. Pàmies, J. Bäckvall, 2002).
- Production of Key Pharmaceutical Intermediates: The compound is instrumental in the synthesis of R-2-hydroxy-4-phenyl ethyl butyrate, an intermediate in the production of an angiotension converting enzyme inhibitor (Li Li, 2003).
Novel Synthetic Methods and Industrial Applications
- Novel Synthetic Approaches: It's used in innovative synthetic methods for creating highly congested aryl-tethered 2-aminobenzylamines, showing its potential in advanced organic synthesis (Farhanullah, F. Samrin, V. Ram, 2007).
- Scale-Up in Fine Chemical Production: The compound's derivatives have been scaled up for industrial production, such as in the synthesis of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol, a process important for fine chemical industries (M. Donners, M. C. Hersmis, J. P. A. Custers, J. Meuldijk, J. Vekemans, L. Hulshof, 2002).
Properties
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKROPQUBOADSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCOCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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